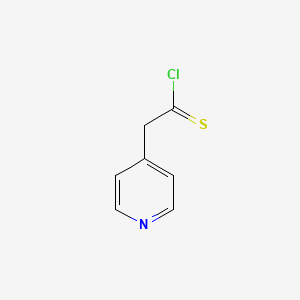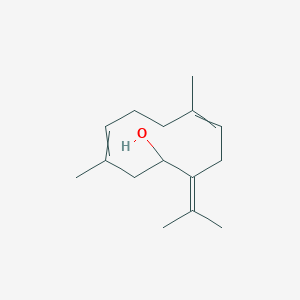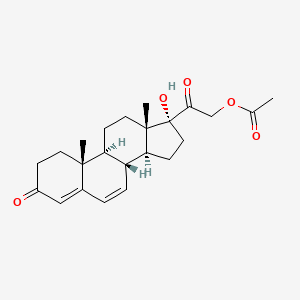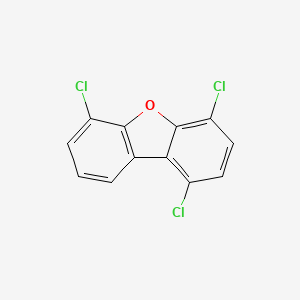
2-Formylbenzofuran-3-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formylbenzofuran-3-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a benzofuran ring with a formyl substituent. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylbenzofuran-3-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the reaction of borate esters with organic halides under controlled conditions . The process is scalable and can be optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formylbenzofuran-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: 2-Carboxybenzofuran-3-ylboronic acid.
Reduction: 2-Hydroxymethylbenzofuran-3-ylboronic acid.
Substitution: Various aryl-substituted benzofuran derivatives.
Applications De Recherche Scientifique
2-Formylbenzofuran-3-ylboronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Formylbenzofuran-3-ylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing applications and enzyme inhibition . The formyl group can undergo nucleophilic addition reactions, further expanding its reactivity profile.
Comparaison Avec Des Composés Similaires
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Formylbenzofuran-5-ylboronic acid
Comparison: 2-Formylbenzofuran-3-ylboronic acid is unique due to the presence of both a boronic acid group and a formyl group on the benzofuran ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups .
Propriétés
Formule moléculaire |
C9H7BO4 |
|---|---|
Poids moléculaire |
189.96 g/mol |
Nom IUPAC |
(2-formyl-1-benzofuran-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BO4/c11-5-8-9(10(12)13)6-3-1-2-4-7(6)14-8/h1-5,12-13H |
Clé InChI |
UJWCAIVPWFGMIF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(OC2=CC=CC=C12)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)


![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)




![Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate](/img/structure/B13412233.png)
![(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)


